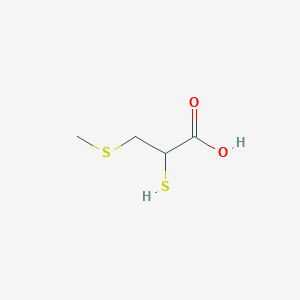
3-(Methylsulfanyl)-2-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid backbone. One common method involves the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps may be included to purify the product and ensure consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced thiol compounds, and substituted propanoic acid derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-2-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanyl groups can form bonds with various biological molecules, influencing their activity and function. These interactions can affect metabolic pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(Methylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.
3-(Methylsulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on the same propanoic acid backbone
Properties
CAS No. |
828936-72-7 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
3-methylsulfanyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S2/c1-8-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |
InChI Key |
OWULYSIKJAVSQP-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
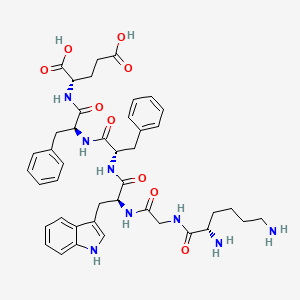
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
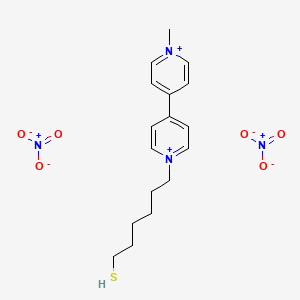
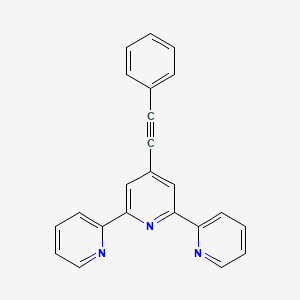
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
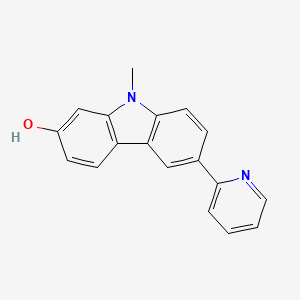
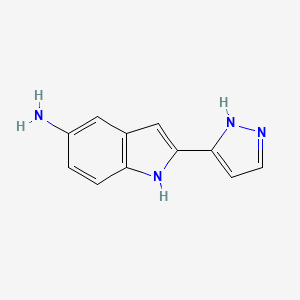
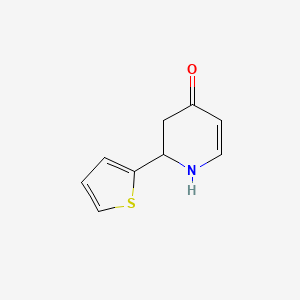
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
